molecular formula C35H61N6O9P B13797569 Fluorescent sphingomyelin

Fluorescent sphingomyelin

Cat. No.: B13797569
M. Wt: 740.9 g/mol
InChI Key: YDBDYTGWMRUUSN-HHQLTTOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in animal cell membranes, particularly in the outer leaflet of the plasma membrane. Sphingomyelins play a crucial role in cellular processes such as signal transduction and cell recognition. The fluorescent derivative is synthesized by attaching a hydrophilic fluorophore to the sphingomyelin molecule, allowing researchers to visualize and study its behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescent sphingomyelin can be synthesized through the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% . Another method involves conjugating a hydrophilic fluorophore to the sphingomyelin choline headgroup via a hydrophilic nonaethylene glycol linker .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned enzymatic methods. The process is optimized for high yield and purity, ensuring that the fluorescent properties of the compound are retained for various applications.

Chemical Reactions Analysis

Types of Reactions: Fluorescent sphingomyelin undergoes several types of chemical reactions, including:

    Oxidation: The fluorophore attached to the sphingomyelin can undergo oxidation, affecting its fluorescence properties.

    Reduction: Reduction reactions can also alter the fluorescence intensity and wavelength.

    Substitution: The fluorophore can be substituted with other fluorescent molecules to modify its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various fluorophores for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the sphingomyelin molecule.

Major Products: The major products of these reactions are modified this compound molecules with altered fluorescence properties, which can be used for specific research applications.

Scientific Research Applications

Fluorescent sphingomyelin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluorescent sphingomyelin involves its incorporation into cell membranes, where it participates in the formation of lipid rafts. These rafts serve as platforms for signal transduction and other cellular processes. The fluorescent properties of the compound allow researchers to track its movement and interactions within the membrane . Sphingomyelinase enzymes can hydrolyze sphingomyelin, generating ceramides that play a role in apoptosis and other cellular responses .

Comparison with Similar Compounds

Fluorescent sphingomyelin can be compared with other fluorescent lipids such as:

This compound is unique in its ability to form cholesterol-dependent raft domains and its specific interactions with other raft-associated molecules .

Properties

Molecular Formula

C35H61N6O9P

Molecular Weight

740.9 g/mol

IUPAC Name

[(E,2R,3S)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m1/s1

InChI Key

YDBDYTGWMRUUSN-HHQLTTOZSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

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